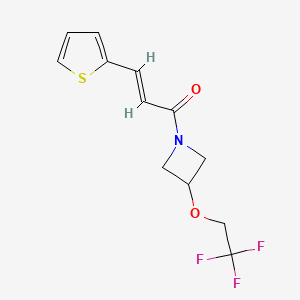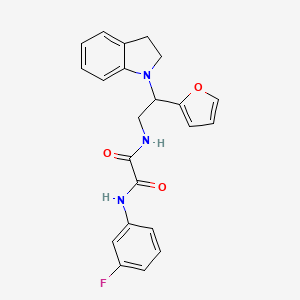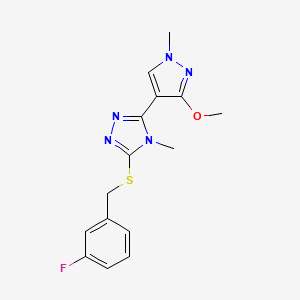
3-((3-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The exploration of heterocyclic compounds, especially those incorporating triazole, pyrazole, and fluorophenyl groups, is a significant area of research due to their potential applications in various fields including medicinal chemistry. These compounds are known for their structural diversity and biological relevance, making them subjects of interest in the synthesis and study of novel chemical entities (Fedotov et al., 2022; Saloutin et al., 2006).
Synthesis Analysis
The synthesis of triazole and pyrazole derivatives often involves the use of reagents such as diethyl oxalate, sodium hydride, and hydrazine hydrate in various solvents, highlighting the versatility of synthetic routes to access these heterocyclic frameworks. These methods emphasize the chemical modification possibilities and pharmacological potential of these heterocycles (Fedotov et al., 2022).
Molecular Structure Analysis
Molecular structure analyses, including X-ray diffraction and NMR spectroscopy, reveal the conformational preferences and electronic properties of triazole and pyrazole derivatives. These studies provide insights into the three-dimensional architectures and intermolecular interactions, such as hydrogen bonding and π-π interactions, critical for understanding their reactivity and potential biological interactions (Abdel-Wahab et al., 2013; Yadagiri et al., 2018).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including nucleophilic substitutions and cyclization reactions, leading to a broad range of derivatives with diverse functional groups. The reactivity patterns are instrumental in designing compounds with tailored properties for specific applications (Saloutin et al., 2006).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystallinity, are crucial for their practical applications. These characteristics are determined by their molecular structure and can be modified through chemical synthesis to enhance their utility in various domains (Pillai et al., 2019).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, define the scope of their applications. The presence of functional groups such as the triazole ring, fluorophenyl, and methoxy groups contributes to their reactivity and interactions with biological targets, underpinning their potential in drug design and other fields (Gadakh et al., 2010).
Wissenschaftliche Forschungsanwendungen
Biological Activities and Chemical Properties
1,2,4-Triazole derivatives, including compounds similar to 3-((3-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole, have been recognized for their broad spectrum of biological activities and low toxicity. This class of compounds is particularly attractive for the development of new pharmaceuticals due to their varied biological activities and the possibility for diverse chemical modifications. For instance, certain 1,2,4-triazole derivatives have demonstrated significant diuretic and antidiuretic effects, highlighting their potential for therapeutic application in managing conditions related to fluid balance (Kravchenko, 2018).
Antimicrobial Properties
Fluorine-containing pyrazole and triazole derivatives have been synthesized and evaluated for their antimicrobial efficacy against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis, as well as the fungus Candida albicans. These studies underscore the potential of fluorinated triazole compounds in addressing antibiotic resistance and developing new antimicrobial agents (Gadakh et al., 2010).
Anticancer Activity
Research into the synthesis and biological evaluation of novel benzothiazole derivatives, including those with triazole elements, has identified compounds with promising anticonvulsant activities. This indicates the potential utility of triazole derivatives in developing new treatments for epilepsy and possibly other neurological conditions (Liu et al., 2016).
Chemical Synthesis and Reactivity
Triazole derivatives are also of interest in chemical synthesis due to their reactive properties and the possibilities for creating complex molecules with significant biological activity. The synthesis and spectroscopic characterization of Schiff bases tethered 1,2,4-triazole and pyrazole rings, as well as their evaluation for antioxidant and α-glucosidase inhibitory activities, exemplify the chemical versatility and potential therapeutic applications of these compounds (Pillai et al., 2019).
Eigenschaften
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5OS/c1-20-8-12(14(19-20)22-3)13-17-18-15(21(13)2)23-9-10-5-4-6-11(16)7-10/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSMONGHJASURK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene](/img/structure/B2493726.png)

![5-(4-butoxyphenyl)-1-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2493728.png)
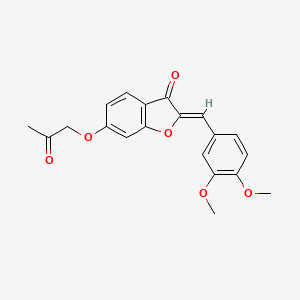
![Ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2493732.png)


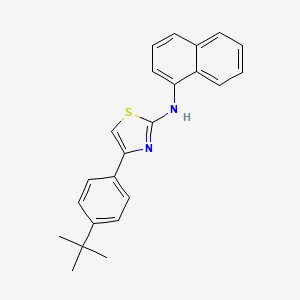
![N-(5-chloro-2-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2493741.png)

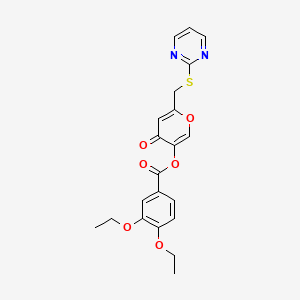
![4,5-Dimethyl-6-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2493745.png)
